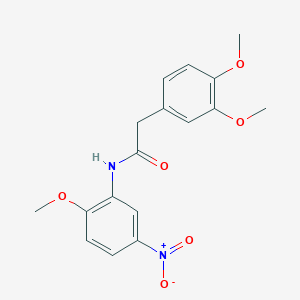![molecular formula C16H27N9O B5552915 N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)
N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The introduction to this compound involves understanding its structural components, including tetrazolyl, triazolyl, and piperidinyl groups, which are common in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The asymmetric synthesis of related piperidine derivatives involves multi-step processes starting from basic heterocyclic precursors. For instance, the synthesis of 2-(1-aminoalkyl) piperidines via (-)-2-cyano-6-phenyloxazolopiperidine 1 has been described, involving reductions and hydrogenolysis steps (Froelich et al., 1996). Such methodologies could potentially be adapted for the synthesis of the target compound by altering the substituents to match the required structure.
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, provides insights into the conformational preferences and intermolecular interactions typical for these molecules (Naveen et al., 2015). Such structural analyses are crucial for understanding the reactivity and potential biological interactions of the compound .
Chemical Reactions and Properties
The chemical reactivity of the compound can be inferred from related research on piperidines and their derivatives. For example, substituted piperidines have been synthesized from N,N-Bis[(benzotriazol-1-yl)methyl]amines, demonstrating a variety of chemical transformations that these structures can undergo (Katritzky et al., 1999).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for the practical handling of chemical compounds. While specific data for this compound might not be available, related studies on the physical-chemical properties of heterocyclic compounds provide a foundation for predicting these characteristics (Hulina & Kaplaushenko, 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, can be deduced from the functional groups present in the molecule. Research on similar compounds, such as bioisosteres of arecoline with tetrazole and triazole groups, highlights the potential muscarinic activity and gives an indication of the biological relevance of these structures (Moltzen et al., 1994).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chemical Reactions
Research has demonstrated the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This methodology involves LiAlH4 reduction followed by hydrogenolysis, leading to the diamine. Such synthetic pathways are crucial for developing compounds with potential biological activities (Froelich et al., 1996).
Synthesis of Substituted Piperidines
Another study focused on synthesizing substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. This work lays the foundation for creating analogs that could be further explored for various pharmacological properties, showcasing the synthetic versatility of piperidine derivatives (Katritzky et al., 1999).
Antimicrobial Activity
A significant area of research involves the synthesis and screening of novel compounds for antimicrobial activity. For instance, a series of mannich bases derived from imidazo-[1,2-a]pyridines were synthesized and evaluated for their efficacy against various microbial strains. Some derivatives demonstrated potency comparable or superior to commercial drugs, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2012).
Anticancer Research
Research on palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including pyrrole derivatives, has shown promising anticancer activity against various human cancerous cell lines. These complexes exhibit strong DNA-binding affinities, suggesting their potential as therapeutic agents in cancer treatment (Mbugua et al., 2020).
Eigenschaften
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N9O/c1-22(2)11-14-18-19-16(23(14)3)13-6-9-24(10-7-13)15(26)5-4-8-25-12-17-20-21-25/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQXRVXVQVQHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)CCCN3C=NN=N3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)
![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

